(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid

GnRH antagonist duration of LH inhibition castrated male rat assay

Fmoc-Lys(iPr)-OH is an Nα-Fmoc-protected, Nε-isopropyl-substituted L-lysine derivative (molecular formula C24H30N2O4, MW 410.51) employed as a key unnatural amino acid building block in Fmoc solid-phase peptide synthesis (SPPS). The Nε-isopropyl modification confers a secondary amine side chain with distinct steric and electronic properties that cannot be replicated by primary-amine or Nε-acyl lysine analogs.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
Cat. No. B8113226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H30N2O4/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyHKKFCDPUJPTFKG-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(iPr)-OH (CAS 871811-39-1): Essential SPPS Building Block for Long-Acting GnRH Antagonists


Fmoc-Lys(iPr)-OH is an Nα-Fmoc-protected, Nε-isopropyl-substituted L-lysine derivative (molecular formula C24H30N2O4, MW 410.51) employed as a key unnatural amino acid building block in Fmoc solid-phase peptide synthesis (SPPS) . The Nε-isopropyl modification confers a secondary amine side chain with distinct steric and electronic properties that cannot be replicated by primary-amine or Nε-acyl lysine analogs. This compound serves as the direct precursor for incorporating the Nε-isopropyl-lysine (ILys) residue into peptide sequences, most notably in the marketed GnRH antagonists degarelix and antide .

Why Fmoc-Lys(iPr)-OH Cannot Be Replaced by Other Nε-Alkyl Lysine Derivatives


The Nε-isopropyl group is not a generic alkyl decoration; it establishes a specific conformational constraint and hydrophobicity that is directly tied to the pharmacophore of clinically validated GnRH antagonists. Replacing ILys with isopropyl-ornithine (IOrn), which differs by only one fewer methylene unit in the side chain, reduces in vivo duration of action from >96 h to an intermediate range, despite nearly identical in vitro receptor potency [1]. Similarly, swapping the isopropyl group for a cyclohexyl group ( bulkier alkyl) yields comparable IC50 values but halves the duration of action [2]. Other Nε-alkyl lysines (methyl, ethyl) produce divergent histamine-release profiles, further confirming that the isopropyl group occupies a unique optimum that cannot be attained by simple homologation or branching changes [3].

Quantitative Differentiators of Fmoc-Lys(iPr)-OH vs. Closest Analogs


In Vivo Duration of Action: ILys8 vs. IOrn8 in Degarelix Analogues

In the degarelix series, replacing the Nε-isopropyl-lysine (ILys) residue at position 8 with isopropyl-ornithine (IOrn, one methylene shorter) yields analogue 18 with an identical in vitro potency (IC50 = 1.72 nM for IOrn8 vs. 1.64 nM for ILys8 degarelix) but a markedly shorter duration of LH suppression in the castrated male rat model. Degarelix (ILys8) inhibits LH release >80% for more than 96 hours, meeting the 'very long' duration criterion, whereas IOrn8 analogue 18 is only 'long' acting, inhibiting LH >80% for at least 72 h but failing to sustain suppression to the 96 h time point [1].

GnRH antagonist duration of LH inhibition castrated male rat assay

Duration of Action: ILys8 vs. Nε-Cyclohexyl-Lys8 in Degarelix Analogues

Analogue 23, in which the Nε-isopropyl group of ILys8 is replaced with a cyclohexyl group (Nε-cyclohexyl-Lys8), retains potent GnRH receptor antagonism (IC50 = 1.50 nM, comparable to degarelix's 1.64 nM) but exhibits a dramatically reduced duration of action. Analogue 23 inhibits LH >80% for approximately 72 h, equivalent to azaline B, whereas degarelix (ILys8) maintains >80% inhibition beyond 96 h. The cyclohexyl analogue is more hydrophobic (RP-HPLC tR = 31.7 min vs. 27.9 min for degarelix), suggesting that excessive hydrophobicity and steric bulk at position 8 adversely affect sustained release from the subcutaneous injection site [1].

GnRH antagonist duration of LH suppression steric optimization

Histamine Release Profile: Peptides Containing ILys8 Exhibit Negligible Histamine Release

Early GnRH antagonists incorporating basic arginine residues at position 8 provoked significant histamine release from mast cells, raising safety concerns for chronic therapy. The introduction of Nε-isopropyl-lysine (ILys) at position 8, in combination with Nε-nicotinoyl-D-lysine at position 6, yielded antagonists such as Antide that release negligible histamine. Alkylation of the D-Lys residue with simple alkyl groups including ethyl, isopropyl, neopentyl, and cyclohexyl had little effect on reducing histamine-releasing activity when tested in isolation; however, the specific pairing of ILys with NicLys in the full antagonist sequence results in the low-histamine phenotype [1].

histamine release mast cell degranulation safety pharmacology

Synthetic Scalability and Purity: Patented Route Delivers 99.5% Purity Fmoc-Lys(iPr,Boc)-OH

A recently disclosed Chinese patent (CN120172881A) describes a scalable synthetic route for Fmoc-Lys(iPr,Boc)-OH—the immediate precursor of the target compound—achieving isolated yields of 76–78% and chromatographic purities of 99.5–99.6% after a single recrystallization step [1]. The method proceeds via reductive amination of Cbz-Lys-OH with acetone, followed by Boc protection, hydrogenolytic Cbz removal, and Fmoc protection, avoiding expensive or hazardous reagents. Typical commercial purities of Fmoc-Lys(iPr)-OH range from 95% to 98% , whereas the Boc-protected precursor obtained via the patented method reaches >99.5% purity, indicating a superior quality stream that can be deprotected to yield exceptionally pure Fmoc-Lys(iPr)-OH.

peptide building block synthesis large-scale SPPS intermediate high-purity Fmoc-amino acid

Procurement-Driven Application Scenarios for Fmoc-Lys(iPr)-OH


Synthesis of Long-Acting GnRH Antagonists (Degarelix and Next-Generation Analogs)

Fmoc-Lys(iPr)-OH is the direct building block for incorporating ILys8 into degarelix, azaline B, acyline, and antide. The >96 h duration of LH suppression conferred by ILys8 in the castrated rat model [1] makes this amino acid indispensable for programs targeting sustained-release formulations. Any substitution at position 8 with IOrn, cyclohexyl-Lys, or other Nε-alkyl lysines results in shorter duration, as demonstrated in head-to-head comparisons . Procurement of high-purity Fmoc-Lys(iPr)-OH is therefore a non-negotiable requirement for achieving the clinically validated very-long-acting GnRH antagonist phenotype.

Low-Histamine-Release Peptide Therapeutics for Chronic Indications

Peptide drug candidates for chronic conditions (prostate cancer, endometriosis, uterine fibroids) must avoid mast cell degranulation. ILys-containing GnRH antagonists such as antide exhibit negligible histamine release [1]. Medicinal chemistry teams iterating on GnRH antagonist scaffolds should prioritize Fmoc-Lys(iPr)-OH to preserve this safety advantage, as alternative alkyl modifications at position 8 may reintroduce histamine-release liabilities .

Structure-Activity Relationship (SAR) Studies Probing Steric and Hydrophobic Requirements at Position 8 of GnRH Antagonists

The unique steric and hydrophobic profile of the isopropyl group— larger than methyl/ethyl yet more compact and less hydrophobic than cyclohexyl—provides a reference point for SAR exploration. Comparative data show that ILys8 optimizes both receptor binding (IC50 ~1.64 nM) and duration of action (>96 h), whereas bulkier (cyclohexyl) or shorter-chain (IOrn) substituents compromise duration without improving potency [1]. Researchers designing focused libraries around position 8 should therefore include Fmoc-Lys(iPr)-OH as the standard-of-care comparator.

GMP Manufacturing of Pharmaceutical Peptides Requiring Ultra-High Purity Intermediates

For commercial-scale SPPS production of degarelix or ILys-containing peptide APIs, the availability of Fmoc-Lys(iPr)-OH derived from the high-purity Fmoc-Lys(iPr,Boc)-OH intermediate (99.5–99.6% purity via the patented CN120172881A route) [1] offers a significant quality advantage over standard 95–98% purity material. This purity differential can reduce critical deletion-sequence and epimerization impurities, streamline HPLC purification of the final peptide, and improve overall process yield, directly lowering manufacturing cost per batch.

Quote Request

Request a Quote for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.